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molecular formula C12H11BrO2 B8613995 (2-Bromo-3-methylphenyl)(4,5-dihydrofuran-2-yl)methanone CAS No. 1319196-69-4

(2-Bromo-3-methylphenyl)(4,5-dihydrofuran-2-yl)methanone

Cat. No. B8613995
M. Wt: 267.12 g/mol
InChI Key: MAWHQJLIAIFDJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08735384B2

Procedure details

A solution of 2,3-dihydrofuran (0.70 mL, 9.25 mmol) in THF (9.0 mL) under inert atmosphere was cooled to −78° C. A solution of n-butyllithium, 1.7 M in pentanes (5.98 mL, 10.17 mmol), was added dropwise over 10 min. The reaction was maintained at that temperature for 30 min, and allowed to warm to 0° C. for 30 min. It was cooled back down to −78° C. and then added via cannula to a solution of (2-bromo-3-methylphenyl)(morpholino)methanone (2.02 g, 7.12 mmol) in Et2O (17.92 mL), also at −78° C. The solution was stirred at that temperature for 10 min and then allowed to warm to 0° C. The mixture was partitioned between Et2O and water and the organics were washed with water and brine. The solution was dried over Na2SO4 and concentrated. The crude material was absorbed onto a plug of silica gel and purified by column chromatography eluting with a gradient of Et2O in hexane, to provide (2-bromo-3-methylphenyl)(4,5-dihydrofuran-2-yl)methanone as a colorless oil. This oil was immediately re-dissolved in Et2O and placed under nitrogen before storing in the freezer for further use.
Quantity
0.7 mL
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
pentanes
Quantity
5.98 mL
Type
reactant
Reaction Step Two
Quantity
2.02 g
Type
reactant
Reaction Step Three
Name
Quantity
17.92 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH2:3][CH2:2]1.C([Li])CCC.[Br:11][C:12]1[C:17]([CH3:18])=[CH:16][CH:15]=[CH:14][C:13]=1[C:19](N1CCOCC1)=[O:20]>C1COCC1.CCOCC>[Br:11][C:12]1[C:17]([CH3:18])=[CH:16][CH:15]=[CH:14][C:13]=1[C:19]([C:5]1[O:1][CH2:2][CH2:3][CH:4]=1)=[O:20]

Inputs

Step One
Name
Quantity
0.7 mL
Type
reactant
Smiles
O1CCC=C1
Name
Quantity
9 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
pentanes
Quantity
5.98 mL
Type
reactant
Smiles
Step Three
Name
Quantity
2.02 g
Type
reactant
Smiles
BrC1=C(C=CC=C1C)C(=O)N1CCOCC1
Name
Quantity
17.92 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at that temperature for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was maintained at that temperature for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
It was cooled back down to −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 0° C
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between Et2O and water
WASH
Type
WASH
Details
the organics were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was absorbed onto a plug of silica gel
CUSTOM
Type
CUSTOM
Details
purified by column chromatography
WASH
Type
WASH
Details
eluting with a gradient of Et2O in hexane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=C(C=CC=C1C)C(=O)C=1OCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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